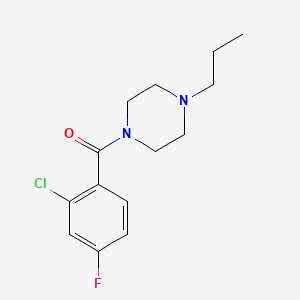
N-1,3-benzodioxol-5-yl-4-(2-furylmethyl)-1-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-1,3-benzodioxol-5-yl-4-(2-furylmethyl)-1-piperazinecarboxamide, commonly known as BPAP, is a synthetic compound that belongs to the class of piperazine derivatives. BPAP has gained significant attention in the scientific community due to its potential therapeutic applications.
作用机制
The exact mechanism of action of BPAP is not fully understood. However, it has been suggested that BPAP acts as a dopamine receptor agonist and enhances the release of dopamine in the brain. BPAP also increases the levels of noradrenaline and serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
BPAP has been shown to increase the levels of dopamine, noradrenaline, and serotonin in the brain. It also increases the activity of the cholinergic system, which may contribute to its cognitive-enhancing effects. BPAP has been found to improve memory and learning in animal studies.
实验室实验的优点和局限性
BPAP has several advantages for lab experiments. It is easy to synthesize, and its effects can be easily measured using various behavioral and biochemical assays. However, there are also some limitations to using BPAP in lab experiments. Its mechanism of action is not fully understood, and it may have different effects in different animal models.
未来方向
There are several future directions for research on BPAP. One area of interest is the potential use of BPAP in the treatment of Parkinson's disease. BPAP has been found to improve motor function in animal models of Parkinson's disease, and further studies are needed to determine its efficacy in humans. Another area of interest is the potential use of BPAP in the treatment of schizophrenia. BPAP has been found to improve cognitive function in animal models of schizophrenia, and further studies are needed to determine its efficacy in humans. Additionally, further studies are needed to determine the long-term effects of BPAP on the brain and its potential for abuse.
合成方法
BPAP can be synthesized through a multi-step process that involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with 2-furaldehyde followed by the reaction with piperazine and then carboxylic acid. The final product is obtained after purification through column chromatography.
科学研究应用
BPAP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to exhibit antidepressant, anxiolytic, and cognitive-enhancing properties. BPAP has also been studied for its potential use in the treatment of Parkinson's disease, schizophrenia, and attention-deficit hyperactivity disorder (ADHD).
属性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-(furan-2-ylmethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c21-17(18-13-3-4-15-16(10-13)24-12-23-15)20-7-5-19(6-8-20)11-14-2-1-9-22-14/h1-4,9-10H,5-8,11-12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUCUIILWJWUTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[2-(3-bromo-4-hydroxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5416918.png)

![3-(butylthio)-6-(2,5-dimethylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5416927.png)
![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5416937.png)

![ethyl 4-{2-[(2-chlorobenzoyl)amino]benzoyl}-1-piperazinecarboxylate](/img/structure/B5416950.png)
![4-{[3-(3,4-dichlorophenyl)-3-oxo-1-propen-1-yl]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B5416954.png)

![N-ethyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-furamide](/img/structure/B5416986.png)
![N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-fluorobenzenesulfonamide](/img/structure/B5417016.png)
![2-methoxy-4-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl benzoate](/img/structure/B5417022.png)
![3-[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5417023.png)
![methyl 4-{[(4-phenyl-1-piperazinyl)acetyl]amino}benzoate](/img/structure/B5417025.png)
![N-(2-fluorophenyl)-2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5417030.png)